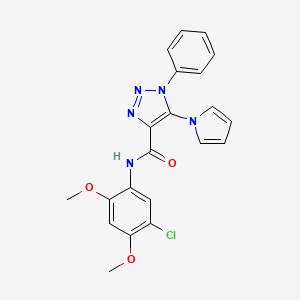

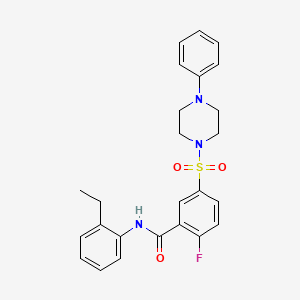

N-(2-ethylphenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-ethylphenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide” is a complex organic compound. It contains a benzamide group, a fluoro-substituted benzene ring, and a phenylpiperazine moiety. These components are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it likely involves the coupling of the appropriate benzamide and phenylpiperazine derivatives. Piperazine derivatives can be synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .

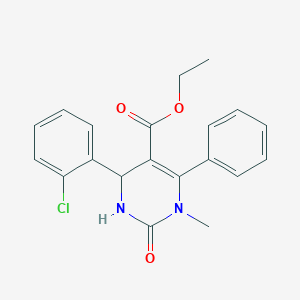

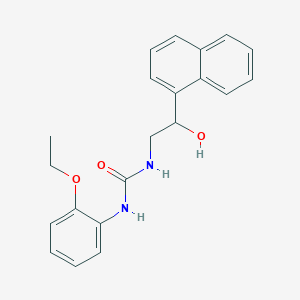

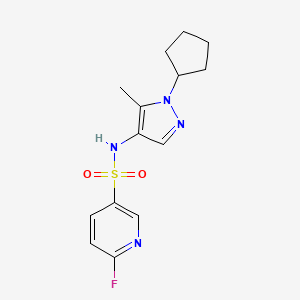

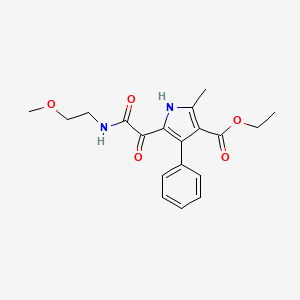

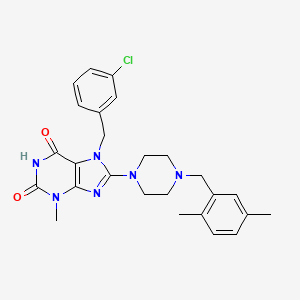

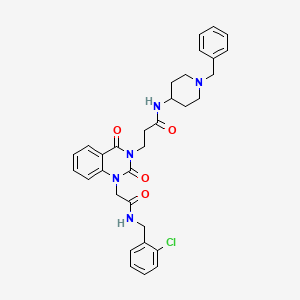

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a fluoro-substituted benzene ring, and a phenylpiperazine moiety. The exact structure would need to be determined through techniques such as NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzamide and phenylpiperazine groups could potentially undergo a variety of organic reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Applications De Recherche Scientifique

Neuroscience and Molecular Imaging

A molecule structurally related to N-(2-ethylphenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide, used as a selective serotonin 1A (5-HT1A) molecular imaging probe, has shown potential in quantifying 5-HT1A receptor densities in the living brains of Alzheimer's disease patients. This application is critical for understanding the neuropathological and neurochemical underpinnings of Alzheimer's disease and for monitoring the disease's progression (Kepe et al., 2006).

Pharmacology and Drug Development

Research has also delved into the synthesis and functional studies of closely related analogues, including exploring their pharmacological activities at the serotonin 5-HT1A receptor, both in vitro and in vivo. Such studies are pivotal for developing new therapeutic agents targeting various central nervous system disorders (Mensonides-Harsema et al., 2000).

Materials Science and Molecular Probes

In materials science, derivatives embodying sulfonyl groups have been synthesized and used as new fluorescent solvatochromic dyes. These compounds demonstrate strong solvent-dependent fluorescence, making them suitable for developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Catalysis and Synthetic Chemistry

The molecule's derivatives have been utilized in catalysis, specifically in the remote sulfonylation of aminoquinolines, presenting a method that generates environmentally benign byproducts and employs safe sodium sulfinates as sulfide sources. This application highlights the molecule's role in facilitating green chemistry practices (Xia et al., 2016).

Biomedical Imaging and Sensing

Phenoxazine-based fluorescent chemosensors, which include the sulfonyl phenyl group, have been developed for the selective detection of ions and biological imaging, demonstrating the compound's versatility in biomedical applications (Ravichandiran et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(2-ethylphenyl)-2-fluoro-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3O3S/c1-2-19-8-6-7-11-24(19)27-25(30)22-18-21(12-13-23(22)26)33(31,32)29-16-14-28(15-17-29)20-9-4-3-5-10-20/h3-13,18H,2,14-17H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOKXQYMKQWFMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2849852.png)

![4-chloro-N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2849855.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2849861.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2849866.png)

![2,4-dichloro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2849872.png)